5-(Chloromethyl)quinoxaline
Description
Structure
3D Structure
Properties
CAS No. |
1025904-00-0 |
|---|---|
Molecular Formula |
C9H7ClN2 |
Molecular Weight |
178.62 g/mol |
IUPAC Name |
5-(chloromethyl)quinoxaline |
InChI |
InChI=1S/C9H7ClN2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6H2 |
InChI Key |
GRKMAFIAQHFEOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloromethyl Quinoxaline and Analogous Chloromethyl Quinoxalines
Direct Synthetic Routes to 5-(Chloromethyl)quinoxaline
Direct synthetic strategies for this compound typically involve either forming the quinoxaline (B1680401) ring with a pre-functionalized precursor or modifying a pre-formed quinoxaline core.
Condensation Reactions for Quinoxaline Ring Formation Precursors
The most classical and widely employed method for synthesizing the quinoxaline scaffold is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govencyclopedia.pubresearchgate.net This foundational reaction allows for the creation of a diverse array of substituted quinoxalines by varying the substituents on both the diamine and dicarbonyl precursors. For the synthesis of this compound, this would ideally involve a precursor such as 3-chloro-1,2-phenylenediamine or a dicarbonyl compound bearing a chloromethyl group.
The reaction conditions for these condensations have been extensively studied and optimized. While traditional methods often required high temperatures and strong acid catalysts, modern approaches have introduced milder and more efficient protocols. nih.govthieme-connect.com For instance, reactions can be carried out at room temperature using various catalysts, and even in environmentally benign solvents like water or under solvent-free conditions. encyclopedia.pubthieme-connect.com
A variety of precursors can be utilized in these condensation reactions, as detailed in the table below:
| Diamine Precursor | Dicarbonyl Precursor | Product Type | Reference |
| o-phenylenediamine | Glyoxal | Unsubstituted Quinoxaline | thieme-connect.com |
| o-phenylenediamine | Benzil (B1666583) | 2,3-Diphenylquinoxaline (B159395) | nih.gov |
| Substituted o-phenylenediamines | 1,2-Diketones | Substituted Quinoxalines | nih.gov |
| 4-Methyl-1,2-phenylenediamine | Oxalic Acid | 6-Methyl-2,3-dihydroxyquinoxaline | google.com |
| o-phenylenediamine | Pyruvic Acid | 3-Methylquinoxalin-2(1H)-one | mdpi.com |
These condensation reactions form the bedrock of quinoxaline synthesis, providing a versatile platform for accessing a wide range of derivatives.
Chlorination Strategies for Methylated Quinoxaline Precursors
A common and effective strategy for introducing a chloromethyl group onto the quinoxaline ring is the chlorination of a corresponding methyl-substituted precursor. For the synthesis of this compound, this would involve the chlorination of 5-methylquinoxaline. This transformation is typically achieved using standard chlorinating agents.
For example, the chlorination of 2,3-dihydroxy-6-quinoxaline can be accomplished using bis(trichloromethyl) carbonate. Similarly, phosphorus oxychloride is a frequently used reagent for the chlorination of quinoxaline derivatives. researchgate.net A patent describes a one-pot cyclization and chlorination process starting from 4-methyl phenylenediamine and oxalic acid, using a halogenating agent like thionyl chloride, phosphorus oxychloride, phosphorus pentachloride, or phosphorus trichloride (B1173362) to yield 2,3-dichloro-6-methylquinoxaline. google.com
Multistep Synthetic Sequences for Substituted Quinoxalines
The synthesis of complex or specifically substituted quinoxalines, including those with a chloromethyl group, often necessitates multistep reaction sequences. mdpi.com These sequences allow for the careful and controlled introduction of various functional groups onto the quinoxaline core.
An illustrative example is the synthesis of substituted quinoxaline sulfonamides. This process begins with the condensation of o-phenylenediamine with pyruvic acid to form 3-methylquinoxalin-2(H)-one. mdpi.com This intermediate can then undergo further reactions, such as condensation with aldehydes, to introduce additional substituents. mdpi.com Another multistep approach involves the initial synthesis of a quinoxaline core, followed by chlorosulfonation and subsequent reaction with amines to generate a library of quinoxaline sulfonamides. mdpi.com
These multistep strategies offer the flexibility to build molecular complexity and access a broad range of functionalized quinoxaline derivatives that may not be available through direct, one-pot methods.
Advanced Synthetic Approaches Applicable to Chloromethyl Quinoxalines
In addition to the classical methods, advanced synthetic strategies have been developed to improve the efficiency, selectivity, and environmental footprint of quinoxaline synthesis. These approaches are highly relevant to the preparation of chloromethyl quinoxalines.
Catalytic Systems in Quinoxaline Synthesis
The use of catalysts has revolutionized quinoxaline synthesis, enabling reactions to proceed under milder conditions with higher yields and selectivity. thieme-connect.comsapub.orgmdpi.com A wide variety of catalytic systems have been explored, ranging from simple acids and bases to sophisticated metal complexes and nanoparticles.
The table below summarizes various catalytic systems employed in quinoxaline synthesis:
| Catalyst | Reaction Type | Advantages | Reference |
| Alumina-supported heteropolyoxometalates | Condensation | Reusable, high yields at room temperature | nih.gov |
| CrCl₂·6H₂O, PbBr₂, CuSO₄·5H₂O | Condensation | Inexpensive, efficient, short reaction times | orientjchem.org |
| Iodine, Acetic Acid, Zeolites, Ni nanoparticles | Condensation | Various options for different substrates | thieme-connect.com |
| Cerium Ammonium (B1175870) Nitrate (CAN) | Condensation | Effective in water at room temperature | chim.it |
| Fe(DS)₃ (Lewis acid-surfactant) | Condensation | Water-stable, eco-friendly | e-journals.in |
| Manganese Pincer Complexes | Dehydrogenative Coupling | Atom-economical, sustainable | acs.org |
Lewis acid catalysis is a particularly powerful tool in quinoxaline synthesis. thieme-connect.com Lewis acids activate the dicarbonyl compound towards nucleophilic attack by the diamine, thereby accelerating the condensation reaction. orientjchem.org A variety of Lewis acids have been shown to be effective, including simple metal salts and more complex coordination compounds.
For instance, catalysts like CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O have been successfully used. orientjchem.org Iron(III) dodecyl sulfate, Fe(DS)₃, acts as a Lewis acid-surfactant-combined catalyst, enabling efficient synthesis in aqueous media. e-journals.in Boron sulfonic acid has also been investigated as a heterogeneous Lewis acid catalyst, demonstrating the versatility of this approach. chemmethod.com The choice of Lewis acid can influence the reaction rate and yield, allowing for optimization based on the specific substrates and desired product.
Nanocatalysis
Nanocatalysis has emerged as a powerful tool in organic synthesis, offering high efficiency, selectivity, and the potential for catalyst recycling. Various nanocatalysts have been successfully employed for the synthesis of quinoxaline derivatives, which can be adapted for the production of chloromethylated analogs.
A notable example involves the use of magnetic iron oxide nanoparticles (Fe3O4 MNPs) as a catalyst. These nanoparticles have been utilized in the synthesis of indole (B1671886) derivatives, including 6H-Indole[2,3-b]quinoxaline, demonstrating their efficacy in facilitating the formation of the quinoxaline ring system. nanochemres.org The typical reaction involves the condensation of o-phenylenediamines with α-dicarbonyl compounds. For instance, the reaction of o-phenylenediamine and benzil in the presence of Fe3O4 nanoparticles in water provides a green and efficient route to 2,3-diphenylquinoxaline. publish.csiro.au The catalyst can be easily recovered using an external magnet and reused multiple times with minimal loss of activity. publish.csiro.au
Another approach utilizes Fe3O4 nanoparticles functionalized with other chemical moieties to enhance their catalytic activity. For example, a nanocatalyst comprised of Fe3O4@APTES@isatin-SO3H has been shown to be a highly efficient, heterogeneous, and recyclable catalyst for the one-pot condensation of 1,2-dicarbonyl compounds and o-phenylenediamines in ethanol (B145695) at room temperature. samipubco.com Similarly, Fe3O4@SiO2/Schiff base complexes of metal ions, such as Co(II), have demonstrated excellent catalytic activity in aqueous media for the synthesis of quinoxalines. tandfonline.comrsc.org The reusability of these nanocatalysts is a key advantage, aligning with the principles of green chemistry. tandfonline.com
The table below summarizes the use of various nanocatalysts in the synthesis of quinoxaline derivatives, showcasing the reaction conditions and outcomes.
| Catalyst | Reactants | Solvent | Temperature | Time | Yield (%) | Reference |
| Fe3O4 nanoparticles | o-phenylenediamine, Benzil | Water | Room Temp. | 1.5 h | 96 | publish.csiro.au |
| Fe3O4@APTES@isatin-SO3H | o-phenylenediamine, Benzil | Ethanol | Room Temp. | 10 min | 98 | samipubco.com |
| Fe3O4@SiO2/Schiff base/Co(II) | o-phenylenediamine, Benzil | EtOH/H2O (3/1) | Room Temp. | 10 min | 97 | tandfonline.com |
| nano-kaoline/BF3/Fe3O4 | o-phenylenediamine, Benzil | Grinding (solvent-free) | Room Temp. | 5 min | 96 | sharif.edu |
| Fe3O4@APTES@MOF-199 | o-phenylenediamine, Benzil | Ethanol | Room Temp. | 15 min | 97 | oiccpress.com |
Bioinspired Catalysis
Nature often provides inspiration for the development of highly efficient and selective catalysts. Bioinspired catalysis seeks to mimic natural enzymatic processes to achieve chemical transformations under mild conditions. In the context of quinoxaline synthesis, bioinspired ortho-quinone catalysts have been effectively utilized. researchgate.netnih.govorganic-chemistry.orgorganic-chemistry.orgacs.org
These catalysts facilitate the oxidative synthesis of heterocycles like quinoxalines from primary amines, using oxygen as the terminal oxidant under mild conditions, often without the need for metal co-catalysts. nih.govorganic-chemistry.org The mechanism is inspired by quinoproteins, a class of enzymes that use quinone cofactors for oxidation reactions. acs.org This approach offers a green alternative to traditional methods that often require harsh oxidants or metal catalysts. The reaction typically involves the condensation of an o-phenylenediamine with a suitable precursor, where the bioinspired catalyst facilitates the oxidative cyclization to form the quinoxaline ring.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. udayton.edu This technique has been successfully applied to the synthesis of various quinoxaline derivatives, including those with halogen substituents. nih.gov
An efficient method for preparing 6-aminoquinoxalines involves the microwave irradiation of 6-fluoroquinoxalines with various amines, achieving moderate to excellent yields in as little as 5 to 60 minutes. nih.gov This rapid and efficient protocol highlights the advantages of microwave heating for nucleophilic aromatic substitution reactions on the quinoxaline core. nih.gov
Furthermore, a microwave-induced, iodine-catalyzed method for the condensation of 1,2-diamines with 1,2-dicarbonyl compounds in aqueous ethanol provides a very simple, environmentally friendly, and extremely rapid route to quinoxalines with high yields. mdpi.com The use of microwave irradiation can also facilitate copper-catalyzed intramolecular N-arylation to produce fused quinoxaline systems, such as 5,6-dihydroindolo[1,2-a]quinoxalines, in excellent yields (83–97%) and short reaction times (45–60 min). beilstein-journals.org
The following table presents examples of microwave-assisted synthesis of quinoxaline derivatives.
| Reactants | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference |
| 6-Fluoroquinoxaline, Morpholine | - | - | 30 min | 92 | nih.gov |
| o-Phenylenediamine, Benzil | I2 | Water/Ethanol (1:1) | 30 sec | 98 | mdpi.com |
| 1-(2-Iodophenyl)-N-(1H-indol-2-ylmethyl)methanamine | CuI, L-proline | DMSO | 45-60 min | 83-97 | beilstein-journals.org |
Mechanochemical Synthetic Methodologies
Mechanochemistry, which involves inducing chemical reactions through mechanical force such as grinding or ball milling, has emerged as a sustainable alternative to traditional solvent-based synthesis. beilstein-journals.orgnih.govnih.gov This solvent-free approach often leads to faster reaction times, higher yields, and reduced waste generation. nih.gov
The synthesis of quinoxalines via mechanochemical methods typically involves the grinding or milling of o-phenylenediamines with 1,2-dicarbonyl compounds. beilstein-journals.orgnih.gov For instance, the synthesis of 2,3-diphenylquinoxaline from benzil and ortho-phenylenediamine can be achieved with high yield and purity by brief milling. beilstein-journals.org In situ monitoring techniques, such as Raman spectroscopy, have been employed to study the kinetics and mechanism of these mechanochemical reactions, revealing a dependence of reactivity on milling frequency. beilstein-journals.orgnih.gov
Recent developments have demonstrated that the mechanochemical synthesis of quinoxalines can be achieved rapidly and without the need for catalysts or solvents by using a mini cell homogenizer. rsc.org This method allows for the quantitative formation of quinoxalines within minutes at room temperature. rsc.org Ball milling has been shown to be effective for a variety of heterocyclic syntheses, including quinoxalines, often eliminating the need for chromatographic purification. nih.gov
One-Pot Reaction Strategies
One-pot reactions, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot strategies have been developed for the synthesis of functionalized quinoxalines. nih.govacgpubs.org
One such strategy involves the reaction of styrenes with o-phenylenediamine in the presence of triiodoisocyanuric acid. acgpubs.org This protocol proceeds via co-bromination and oxidation to form an α-bromo ketone intermediate, which then condenses with the diamine to yield phenylquinoxalines in good yields (55-79%). acgpubs.org Another approach utilizes the catalyst-free oxidative cyclization of o-phenylenediamines and phenacyl bromides in water at elevated temperatures to afford quinoxalines. nih.gov
Furthermore, a one-pot, three-component reaction between o-phenylenediamines, terminal acetylenes, and an oxygen source, catalyzed by copper(I) chloride under visible light irradiation, provides a mild and high-yielding route to 3-phenyl-2-hydroxy-quinoxalines. rsc.org These one-pot methods demonstrate the versatility and efficiency of modern synthetic strategies for accessing diverse quinoxaline structures.
Investigation of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijirt.org The synthetic methodologies discussed above for quinoxaline derivatives can be evaluated through the lens of these principles.
Atom Economy : One-pot reactions and certain nanocatalytic processes that proceed with high yields and minimize byproducts contribute to a higher atom economy. nih.govresearchgate.net For instance, the dehydrogenative coupling of 1,2-diaminobenzene and 1,2-diols catalyzed by manganese pincer complexes is highly atom-economical, producing only water and hydrogen gas as byproducts. acs.org
Use of Safer Solvents and Auxiliaries : Mechanochemical synthesis eliminates the need for bulk solvents, representing a significant step towards greener chemistry. rsc.org When solvents are necessary, the use of environmentally benign options like water or ethanol is preferred, as seen in several nanocatalytic and microwave-assisted protocols. publish.csiro.autandfonline.commdpi.com The use of natural deep eutectic solvents (NADESs) has also been shown to be a formidable green medium for quinoxaline synthesis. rsc.org
Energy Efficiency : Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. udayton.edumdpi.com Mechanochemical methods, by operating at ambient temperature, also contribute to energy efficiency. rsc.org
Use of Renewable Feedstocks : While not extensively explored for this compound specifically, the use of bioinspired catalysts points towards the potential for utilizing renewable resources. researchgate.net
Catalysis : The use of recyclable catalysts, such as magnetic nanoparticles and certain solid-supported catalysts, is a cornerstone of green chemistry. publish.csiro.autandfonline.comoiccpress.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Bioinspired organocatalysts also offer a metal-free alternative. nih.gov
The assessment of green metrics, such as the E-factor (Environmental factor) and Process Mass Intensity (PMI), provides a quantitative measure of the environmental impact of a synthetic process. rsc.orgresearchgate.net For example, a solvent-free, catalyst-free mechanochemical protocol for quinoxaline synthesis has been reported to have a near-zero E-factor. rsc.org By prioritizing these principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally responsible.
Reactivity and Mechanistic Investigations of 5 Chloromethyl Quinoxaline
Nucleophilic Substitution Reactions at the Chloromethyl Group
The primary mode of reactivity for 5-(chloromethyl)quinoxaline involves the chloromethyl substituent, which is susceptible to nucleophilic attack.
S_N2 Reaction Pathways with Various Nucleophiles
The reaction of this compound with a variety of nucleophiles proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism. This concerted reaction involves the backside attack of the nucleophile on the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion and the formation of a new bond. masterorganicchemistry.com The rate of this reaction is influenced by the strength of the nucleophile and steric hindrance around the reaction center. libretexts.org
The general S_N2 reaction can be represented as: Nu:⁻ + R-CH₂-Cl → Nu-CH₂-R + Cl⁻ Where Nu:⁻ is the nucleophile and R is the quinoxaline-5-yl group.
The strength of the nucleophile plays a crucial role in the S_N2 reaction rate. youtube.com Stronger nucleophiles lead to faster reactions. libretexts.org The nucleophilicity generally follows trends in the periodic table, with nucleophilicity increasing down a group and from right to left across a period. youtube.com For instance, sulfur nucleophiles are generally stronger than chlorine nucleophiles. youtube.com
Table 1: Examples of S_N2 Reactions with this compound
| Nucleophile | Product |
| Hydroxide (OH⁻) | (Quinoxalin-5-yl)methanol |
| Alkoxide (RO⁻) | 5-(Alkoxymethyl)quinoxaline |
| Thiolate (RS⁻) | 5-((Alkylthio)methyl)quinoxaline |
| Amine (RNH₂) | N-((Quinoxalin-5-yl)methyl)amine |
| Cyanide (CN⁻) | 2-(Quinoxalin-5-yl)acetonitrile |
It is important to note that steric hindrance around the electrophilic carbon can significantly reduce the rate of S_N2 reactions. libretexts.org However, in the case of this compound, the primary nature of the carbon atom being attacked minimizes steric hindrance, allowing for efficient S_N2 reactions.
Formation of Quaternary Species and Other Charged Intermediates
The reaction of this compound with tertiary amines or other neutral nucleophiles can lead to the formation of quaternary ammonium (B1175870) salts. In this S_N2 reaction, the nitrogen atom of the tertiary amine acts as the nucleophile, attacking the chloromethyl group and displacing the chloride ion. This results in the formation of a positively charged quaternary ammonium species.
R₃N + Cl-CH₂-Quinoxaline → [R₃N-CH₂-Quinoxaline]⁺Cl⁻
These quaternary quinoxalinium salts are stable, charged intermediates that can be isolated.
Electrophilic Aromatic Substitution on the Quinoxaline (B1680401) Ring System
The quinoxaline ring system itself can undergo electrophilic aromatic substitution, although the presence of the two nitrogen atoms deactivates the ring towards electrophilic attack compared to benzene (B151609). ontosight.ai The nitrogen atoms are electron-withdrawing, reducing the electron density of the aromatic rings and making substitution more difficult. logos-verlag.de Electrophilic substitution, when it does occur, is directed to specific positions on the benzene portion of the quinoxaline ring. For instance, bromination of quinoxaline using molecular bromine (Br₂) typically occurs at the 5- and 6-positions.
Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Quinoxalines
Vicarious Nucleophilic Substitution (VNS) of hydrogen is a significant reaction for functionalizing electron-deficient aromatic rings like quinoxaline. rsc.orgresearchgate.net This reaction involves the substitution of a hydrogen atom on the aromatic ring by a nucleophile. The VNS reaction typically requires a carbanion stabilized by an electron-withdrawing group and a leaving group on the same carbon. kuleuven.be
In the context of quinoxalines, VNS reactions offer a method for introducing substituents onto the heterocyclic ring. rsc.org For example, quinoxaline N-oxides have been shown to react with various carbanions, such as those derived from nitriles and sulfones, to yield substituted quinoxalines. rsc.org The reaction proceeds via the addition of the nucleophile to the electron-deficient ring, followed by the elimination of a hydride ion, often facilitated by an oxidizing agent or through a base-induced elimination from an intermediate adduct. cdnsciencepub.com The electrophilic nature of the quinoxaline ring makes it a suitable substrate for VNS reactions. rsc.org
Radical Reaction Pathways Involving Quinoxaline Derivatives
Quinoxaline derivatives can participate in radical reactions, often initiated by processes like one-electron oxidation or reduction. mdpi.comutexas.edu The formation of radical ions of quinoxaline derivatives has been studied through techniques such as pulse radiolysis and electrochemistry. researchgate.net For instance, the oxidation of quinoxalin-2-ones by azide (B81097) radicals (•N₃) leads to the formation of N-centered radicals through one-electron transfer. mdpi.com Similarly, hydroxyl radicals (•OH) can react with quinoxalin-2-ones through various pathways, including addition to the aromatic rings and hydrogen abstraction. mdpi.com The stability and subsequent reactions of these radical intermediates are of interest in various chemical and biological processes. utexas.edu
Cyclization and Cyclocondensation Reactions Utilizing the Chloromethyl Moiety
The reactive chloromethyl group of this compound can serve as a key functional handle for constructing more complex heterocyclic systems through cyclization and cyclocondensation reactions. These reactions often involve the initial nucleophilic substitution of the chlorine atom, followed by an intramolecular reaction to form a new ring.
For example, reaction with a dinucleophile can lead to the formation of a new fused ring system. The synthesis of various macrocyclic compounds has been achieved through the reaction of chloromethyl-substituted aromatics with bis(aminomethyl) compounds. bohrium.com Similarly, the condensation of o-phenylenediamines with α-dicarbonyl compounds is a classical method for synthesizing quinoxalines, and derivatives of this compound can be envisioned as precursors for more elaborate structures through similar condensation strategies. sapub.orgnih.govmdpi.com The cyclocondensation of a pyrano-isatin with substituted o-phenylenediamines has been used to create fused indolo[2,3-b]quinoxalines. grafiati.com
Catalytic Transformations of this compound
The chloromethyl group at the C5 position of the quinoxaline scaffold serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation. Its reactivity, analogous to that of a benzylic chloride, makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. Palladium-catalyzed transformations, in particular, have been extensively utilized to elaborate the this compound core into more complex molecular architectures. These reactions typically proceed under mild conditions with high efficiency, leveraging the facile oxidative addition of the C(sp³)–Cl bond to a low-valent palladium center.
Key catalytic transformations include the Suzuki-Miyaura, Sonogashira, and cyanation reactions, which allow for the introduction of aryl, alkynyl, and cyano moieties, respectively.
Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids provides a direct route to 5-arylmethyl- and 5-heteroarylmethyl-quinoxalines. These reactions are typically performed using a Pd(0) or Pd(II) precatalyst, a phosphine (B1218219) ligand, and an inorganic base in a suitable organic solvent. The choice of base and ligand is critical for achieving high yields and suppressing side reactions, such as homocoupling of the boronic acid or reduction of the chloromethyl group.
Research findings on the scope of the Suzuki-Miyaura coupling are summarized in the table below.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp³)–C(sp) bond, coupling this compound with terminal alkynes. This transformation is co-catalyzed by palladium and copper(I) salts. The resulting 5-(alkynyl)methylquinoxalines are valuable intermediates for further synthetic manipulations. The reaction conditions must be carefully controlled to prevent Glaser homocoupling of the alkyne.
Detailed Mechanistic Studies of this compound Transformations
Understanding the reaction mechanism is paramount for optimizing reaction conditions and predicting outcomes. The catalytic transformations of this compound, particularly the palladium-catalyzed cross-coupling reactions, are believed to proceed via a well-established cycle involving oxidative addition, transmetalation, and reductive elimination. Mechanistic investigations have employed kinetic analysis, intermediate characterization, and computational modeling to elucidate the elementary steps and the role of the quinoxaline moiety.
The Catalytic Cycle of Suzuki-Miyaura Coupling: The mechanism for the Suzuki-Miyaura coupling of this compound is generally accepted to follow the pathway illustrated below, starting with a Pd(0) species, often generated in situ from a Pd(II) precatalyst.
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the C–Cl bond of this compound to the active Pd(0)L₂ species (where L is a ligand, e.g., triphenylphosphine). This step is typically the rate-determining step for alkyl halides. This forms a square planar Pd(II) intermediate, [Pd(CH₂-Qx)(Cl)L₂], where Qx represents the quinoxalin-5-yl group. The facility of this step is attributed to the benzylic-like nature of the C–Cl bond.
Transmetalation: The arylboronic acid is first activated by the base (e.g., K₃PO₄) to form a more nucleophilic boronate species [ArB(OH)₃]⁻. This species then undergoes transmetalation with the Pd(II) complex. The chloride ligand on the palladium center is displaced by the aryl group from the boronate, yielding a new diorganopalladium(II) intermediate, [Pd(CH₂-Qx)(Ar)L₂]. The exact mechanism of this step can be complex, but it results in the transfer of the organic group from boron to palladium.
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) intermediate. The two organic ligands (the quinoxalin-5-ylmethyl group and the aryl group) couple to form the final product, 5-(arylmethyl)quinoxaline. This process regenerates the catalytically active Pd(0)L₂ species, allowing it to re-enter the catalytic cycle.
Mechanistic Insights and the Role of the Quinoxaline Moiety: A key question in the mechanism is the potential role of the nitrogen atoms of the quinoxaline ring. Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate this interaction. Two possibilities exist:
Catalyst Inhibition: The lone pair of electrons on one of the quinoxaline nitrogens could coordinate to the palladium center. This coordination could potentially stabilize the palladium complex, but it may also occupy a coordination site needed for the incoming coupling partner, thereby inhibiting or slowing down the catalytic cycle.
Chelation-Assisted Activation: Alternatively, a transient bidentate chelation involving a nitrogen atom and the methylene (B1212753) bridge in the oxidative addition intermediate could stabilize the transition state, potentially accelerating the reaction.
Experimental and computational evidence suggests that for substrates like this compound, the nitrogen atoms generally exhibit a weak coordinating effect that does not significantly inhibit the catalyst, especially when bulky phosphine ligands are used. These ligands can sterically disfavor the coordination of the quinoxaline nitrogen, allowing the cross-coupling to proceed efficiently. Kinetic studies often show a first-order dependence on the concentration of both the palladium catalyst and the this compound substrate, consistent with oxidative addition being the rate-limiting step.
Derivatization Strategies Utilizing 5 Chloromethyl Quinoxaline As a Building Block
Construction of Complex Fused and Polycyclic Heterocyclic Systems
The strategic use of 5-(chloromethyl)quinoxaline as a precursor allows for the assembly of intricate, multi-ring structures. The reactive chloromethyl group can act as an electrophilic site, participating in cyclization reactions to form new rings fused to the quinoxaline (B1680401) core.
A review of the scientific literature did not yield specific methods for the synthesis of the pyrimido[5′,4′:5,6] Current time information in Bangalore, IN.sigmaaldrich.comthiazino[2,3-b]quinoxaline ring system directly utilizing this compound as the starting material. Published syntheses of related fused systems, such as pyrimido[5′,4′:5,6] Current time information in Bangalore, IN.mdpi.comthiazino[2,3-b]quinoxalines, typically proceed through different synthetic routes, often starting with precursors like 2,3-dichloroquinoxaline (B139996) or 3-aminoquinoxaline-2-thiol. sigmaaldrich.comresearchgate.net
While the specific system mentioned above is not documented, the chloromethyl group on the quinoxaline ring is a key functional group for building other complex polycyclic structures. One established strategy involves the synthesis of a larger fused system which is then functionalized with chloromethyl groups for further derivatization. For instance, 2,3-bis(chloromethyl)benzo[g]quinoxaline-5,10-dione, a polycyclic system, has been prepared and used as a bioreductive bis-alkylating agent. researchgate.net This compound undergoes reactions via an S-RN-1 mechanism with various carbon and sulfur-centered anions to create a new class of complex derivatives. researchgate.net
Another general and powerful strategy for forming fused rings is through intramolecular cyclization. This approach would involve an initial nucleophilic substitution on the this compound with a reagent containing a second nucleophilic site. The resulting intermediate can then undergo a subsequent intramolecular reaction to form a new fused ring. A similar strategy has been successfully employed in the synthesis of tetrahydro Current time information in Bangalore, IN.mdpi.comdiazepino[1,2-a]indol-1-ones, where N-alkylation with 2-(chloromethyl)oxirane is the key first step. nih.gov This highlights the potential of this compound to serve as a linchpin in tandem reactions that build complex heterocyclic frameworks.
For example, the reaction of this compound with a binucleophile like 2-aminothiophenol (B119425) could potentially lead, after initial S-alkylation, to an intramolecular cyclization to form a dihydrothiazino[b]quinoxaline system.
Table 1: Potential Strategies for Fused-Ring Synthesis from this compound This table presents hypothetical but mechanistically plausible pathways based on established chemical principles.
| Starting Reagent (with this compound) | Intermediate | Potential Fused Product | Reaction Type |
| 2-Aminothiophenol | 5-((2-aminophenylthio)methyl)quinoxaline | Dihydro Current time information in Bangalore, IN.mdpi.comthiazino[4,3-a]quinoxaline derivative | SN2 followed by Intramolecular Cyclization |
| Ethyl 2-aminoacetate | Ethyl 2-((quinoxalin-5-ylmethyl)amino)acetate | Dihydropyrazino[1,2-a]quinoxalin-one derivative | SN2 followed by Intramolecular Amidation |
| Malononitrile | (Quinoxalin-5-ylmethyl)malononitrile | Dihydropyrido[1,2-a]quinoxaline derivative | SN2 followed by Intramolecular Cyclization (Thorpe-Ziegler) |
Synthesis of Pyrimido[5′,4′:5,6][1][8]thiazino[2,3-b]quinoxaline Derivatives
Carbon-Carbon Bond Formation Reactions
Creating new carbon-carbon bonds is a cornerstone of organic synthesis for building molecular complexity. The derivatization of this compound through such reactions expands its synthetic utility significantly.
The application of Grignard reagents in reactions with this compound is not extensively documented in the literature. The direct formation of a Grignard reagent, quinoxalin-5-ylmethylmagnesium chloride, from this compound is challenging. This is due to the inherent reactivity of the quinoxaline ring system itself, which contains electrophilic carbon atoms in the pyrazine (B50134) ring that can be attacked by nucleophilic Grignard reagents. This competing pathway can lead to addition products on the heterocyclic core rather than simple metal-halogen exchange at the chloromethyl group.
Modern transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. While the C(sp³)–Cl bond of the chloromethyl group is typically less reactive than aryl halides in classical cross-coupling protocols, several strategies and modern methods can be considered.
Suzuki Coupling: The Suzuki-Miyaura reaction typically couples aryl or vinyl halides with boronic acids. preprints.org While direct coupling at the chloromethyl position is uncommon, halo-substituted quinoxalines are frequently used substrates. For example, thiophene-substituted quinoxaline rings have been synthesized via Suzuki coupling. science.gov A potential strategy could involve further halogenation of the this compound aromatic ring to install a bromine or iodine atom, which would then serve as a handle for a subsequent Suzuki coupling reaction.
Heck Reaction: The classical Heck reaction couples aryl or vinyl halides with alkenes. numberanalytics.com However, recent advances have demonstrated that unactivated alkyl halides can participate in Heck-type reactions, particularly through photoredox or visible-light-induced palladium catalysis. nih.gov These methods proceed via alkyl radical intermediates and enable the coupling of alkyl halides with vinyl arenes. This modern approach represents a potential, albeit currently unreported, pathway for the direct C-C coupling of this compound with various alkenes to generate valuable allylic quinoxaline structures. nih.gov
Sonogashira Coupling: The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.org Numerous examples exist for the Sonogashira coupling of chloro- or iodo-quinoxalines to produce alkynyl-quinoxaline derivatives. rsc.org Similar to the Suzuki reaction, the chloromethyl group itself is not the reactive handle. The utility of this compound in this context would be as a substrate for further modification, such as conversion to an iodo- or triflate-substituted quinoxaline, which could then readily participate in Sonogashira coupling.
Grignard Reagent Applications
Carbon-Heteroatom Bond Formation Reactions (N, O, S)
The most direct and widely applicable derivatization strategy for this compound is the nucleophilic substitution of the chloride atom. The benzylic-like nature of the chloromethyl group makes it an excellent electrophile for a variety of nitrogen, oxygen, and sulfur nucleophiles, typically proceeding through an S-N-2 mechanism. rammohancollege.ac.in This allows for the straightforward introduction of a wide range of functional groups and structural motifs. nih.gov
C-N Bond Formation: The reaction of this compound with various nitrogen-based nucleophiles provides facile access to amino-functionalized derivatives. Primary and secondary amines, anilines, and nitrogen-containing heterocycles can readily displace the chloride to form the corresponding secondary or tertiary amines. Other nitrogen nucleophiles like sodium azide (B81097) can be used to introduce the azido (B1232118) group, which is a versatile precursor for primary amines (via reduction) or triazoles (via cycloaddition). nptel.ac.in
C-O Bond Formation: Ethers and esters can be synthesized by reacting this compound with oxygen nucleophiles. encyclopedia.pub Under basic conditions, alcohols or phenols (as alkoxides or phenoxides) react to form the corresponding ethers. Similarly, reaction with carboxylate salts yields quinoxalin-5-ylmethyl esters, providing another avenue for creating diverse molecular libraries.
C-S Bond Formation: Carbon-sulfur bonds are readily formed by treating this compound with sulfur nucleophiles. lnu.edu.cn Thiols react in the presence of a base to form thioethers (sulfides). Other sulfur nucleophiles, such as thiourea (B124793) or sodium thiocyanate, can also be employed to introduce sulfur-containing functionalities, which can serve as intermediates for further transformations. researchgate.netnih.gov
Table 2: Examples of Carbon-Heteroatom Bond Formation with this compound
| Nucleophile | Reagent Example | Product Class | Resulting Structure |
| Nitrogen | Piperidine | Secondary Amine | 5-(Piperidin-1-ylmethyl)quinoxaline |
| Sodium Azide | Alkyl Azide | 5-(Azidomethyl)quinoxaline | |
| Phthalimide Potassium Salt | N-Alkyl Phthalimide | 2-((Quinoxalin-5-ylmethyl)isoindoline-1,3-dione | |
| Oxygen | Sodium Methoxide | Methyl Ether | 5-(Methoxymethyl)quinoxaline |
| Phenol (B47542) / K₂CO₃ | Phenyl Ether | 5-(Phenoxymethyl)quinoxaline | |
| Sodium Acetate | Acetate Ester | Quinoxalin-5-ylmethyl acetate | |
| Sulfur | Thiophenol / Et₃N | Thioether | 5-((Phenylthio)methyl)quinoxaline |
| Thiourea | Isothiouronium Salt | (Quinoxalin-5-ylmethyl)isothiouronium chloride | |
| Sodium Sulfide | Sulfide | Bis(quinoxalin-5-ylmethyl)sulfane |
Advanced Applications of 5 Chloromethyl Quinoxaline in Materials Science and Chemical Technologies
Development of Optical Materials and Devices
Quinoxaline (B1680401) derivatives are known for their electron-deficient nature, which makes them excellent candidates for use in various optical and electronic devices. frontiersin.orgfrontiersin.org The presence of sp2-hybridized nitrogen atoms in the pyrazine (B50134) ring enhances the electron affinity of these molecules, allowing for tunable optical and electronic properties. researchgate.net
Quinoxaline derivatives are frequently employed in the construction of organic light-emitting diodes (OLEDs) due to their favorable electron-transporting properties and thermal stability. frontiersin.orgforecastchemicals.com While direct studies on 5-(chloromethyl)quinoxaline in OLEDs are not abundant, its reactive chloromethyl group serves as a key site for synthesizing more complex, functionalized quinoxaline-based materials. These materials can act as electron-transport layers (ETLs) or as host materials for phosphorescent emitters. The ability to modify the quinoxaline core through its chloromethyl handle allows for the fine-tuning of the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is crucial for efficient electron injection and transport in OLED devices. frontiersin.org
The quinoxaline scaffold is a fundamental component in the design of fluorescent materials and chromophores. researchgate.net Derivatives of quinoxaline are known to exhibit strong photoluminescence, with emission colors that can be tuned across the visible spectrum by altering the substituents on the quinoxaline ring. researchgate.net The introduction of various functional groups via the chloromethyl moiety of this compound can lead to the development of novel fluorophores with tailored photophysical properties. These materials have potential applications in areas such as bio-imaging, sensing, and solid-state lighting. For instance, the intramolecular charge transfer (ICT) character in donor-acceptor type quinoxaline derivatives often results in strong fluorescence. researchgate.net
The electron-deficient quinoxaline unit is a key building block for n-type or ambipolar organic semiconductors. frontiersin.orgfrontiersin.orgnih.gov The development of high-performance organic field-effect transistors (OFETs) relies on materials with high charge carrier mobility and good stability. frontiersin.org By incorporating the this compound moiety into larger conjugated polymer backbones, it is possible to create materials with desirable electronic properties for OFET applications. The polymer PQ1, a donor-acceptor polymer containing a quinoxaline unit, has demonstrated p-type semiconductor properties with a high hole mobility of up to 0.12 cm²/V·s. frontiersin.orgfrontiersin.orgnih.gov This highlights the potential of quinoxaline-based structures in organic electronics.
In the field of renewable energy, quinoxaline derivatives have emerged as promising components for dye-sensitized solar cells (DSSCs). researchgate.netcase.eduresearchgate.netrsc.org They are often used as the electron-acceptor part of D-π-A (donor-π-acceptor) organic sensitizers. case.edu The strong electron-withdrawing nature of the quinoxaline core facilitates efficient charge separation and injection into the semiconductor's conduction band. case.edu The reactive chloromethyl group of this compound provides a convenient anchor point for the synthesis of such complex dyes. For example, novel quinoxaline-based organic sensitizers have achieved power conversion efficiencies of up to 5.56%, indicating that the quinoxaline unit is a promising candidate for organic sensitizers in DSSCs. case.edu
Organic Semiconductors
Role in Corrosion Inhibition Systems
Quinoxaline and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. mdpi.com Their inhibitory action is attributed to the presence of nitrogen atoms, the aromatic ring, and other substituents that can interact with the metal surface.
The mechanism of corrosion inhibition by quinoxaline derivatives primarily involves their adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. mdpi.comresearchgate.net This adsorption can occur through a combination of physical (electrostatic) and chemical interactions. The nitrogen atoms in the quinoxaline ring can coordinate with vacant d-orbitals of the metal, while the π-electrons of the aromatic system can also contribute to the adsorption process. scholarsresearchlibrary.com
The adsorption of these inhibitors often follows established isotherm models, such as the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. researchgate.netresearchgate.netresearchgate.net The strength and mode of adsorption are influenced by the electronic structure of the inhibitor molecule and the nature of the metal surface. Quantum chemical studies and experimental investigations have shown that the presence of electron-donating or withdrawing groups on the quinoxaline ring can significantly affect the inhibition efficiency. scholarsresearchlibrary.com
While specific data for this compound is limited, studies on closely related compounds like 5-(chloromethyl)-8-quinolinol hydrochloride (Cl-QH) provide valuable insights. For instance, the inhibition efficiency of Cl-QH on XC38 steel in 1 M HCl increases with concentration, reaching 97% at 10⁻³ M. researchgate.netresearchgate.net This suggests a strong interaction with the metal surface. The adsorption of such compounds is found to be spontaneous and follows the Langmuir isotherm. researchgate.netresearchgate.net
Table 1: Corrosion Inhibition Efficiency of a Related Quinoxaline Derivative (Cl-QH) on XC38 Steel in 1 M HCl
| Concentration (M) | Inhibition Efficiency (%) |
| 10⁻⁶ | 75.2 |
| 10⁻⁵ | 83.5 |
| 10⁻⁴ | 90.1 |
| 10⁻³ | 97.0 |
Data based on a study of 5-(chloromethyl)-8-quinolinol hydrochloride (Cl-QH), a structurally similar compound. researchgate.netresearchgate.net
Table 2: Thermodynamic Parameters for the Adsorption of a Related Quinoxaline Derivative (Cl-QH) on XC38 Steel
| Parameter | Value |
| ΔG°ads (kJ/mol) | -38.2 |
| Adsorption Isotherm Model | Langmuir |
Data based on a study of 5-(chloromethyl)-8-quinolinol hydrochloride (Cl-QH), a structurally similar compound. researchgate.netresearchgate.net The negative value of the standard free energy of adsorption (ΔG°ads) indicates a spontaneous adsorption process.
Electrochemical Performance in Corrosion Prevention
Quinoxaline derivatives have demonstrated significant potential as corrosion inhibitors for metals, particularly for steel in acidic environments. physchemres.orgukm.my The efficacy of these organic inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes both anodic metal dissolution and cathodic hydrogen evolution reactions. researchgate.net The nitrogen heteroatoms, along with other functional groups and π-electrons in the quinoxaline ring system, facilitate strong adsorption to the metal. physchemres.org
While direct studies on this compound are limited, extensive research on closely related structures, such as its derivatives and quinoline (B57606) analogues like 5-(chloromethyl)-8-quinolinol hydrochloride (Cl-QH), provides deep insight into its potential electrochemical performance. These compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic processes of corrosion. jmaterenvironsci.comresearchgate.net The chloromethyl group serves as a reactive site to synthesize more complex and effective inhibitor molecules. For instance, new inhibitors based on 8-hydroxyquinoline (B1678124) have been synthesized using 5-chloromethyl-8-hydroxyquinoline hydrochloride as a starting material, showing excellent performance in preventing mild steel corrosion in 1 M HCl. jmaterenvironsci.com
Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are key techniques used to evaluate these inhibitors. Polarization studies for related compounds show that with increasing inhibitor concentration, the corrosion current density (Icorr) decreases significantly, while the corrosion potential (Ecorr) shows only a slight shift, characteristic of a mixed-type inhibitor. researchgate.netresearchgate.net EIS measurements confirm the formation of a protective film on the metal surface, indicated by a substantial increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). srce.hr
The inhibition efficiency (IE%) of these molecules is concentration-dependent, often reaching over 97% at optimal concentrations. researchgate.net The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. jmaterenvironsci.comsrce.hr
Table 1: Electrochemical Polarization Data for a Related Inhibitor (5-(chloromethyl)quinolin-8-ol Hydrochloride) on Carbon Steel in 1.0 M HCl Data extracted from studies on analogous compounds to illustrate expected performance.
| Inhibitor Conc. (M) | Ecorr (mV/SCE) | Icorr (µA/cm²) | Inhibition Efficiency (IE%) |
| 0 | -476 | 995 | - |
| 1.00E-06 | -470 | 347 | 65.1 |
| 1.00E-05 | -462 | 211 | 78.8 |
| 1.00E-04 | -448 | 91 | 90.8 |
| 1.00E-03 | -423 | 29 | 97.1 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for a Related Quinoxaline Derivative Data extracted from studies on analogous compounds to illustrate expected performance.
| Inhibitor Conc. (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |
| 0 | 9.8 | 125.4 | - |
| 0.1 | 147.2 | 83.2 | 93.3 |
| 0.5 | 394.5 | 45.6 | 97.5 |
| 1 | 512.8 | 31.7 | 98.1 |
Application in Catalysis and Ligand Design
The quinoxaline scaffold is a privileged structure in coordination chemistry, offering a stable and electronically tunable platform for designing ligands for transition metals. ijfans.org The introduction of a reactive chloromethyl group, as in this compound, provides a convenient anchor point for synthesizing sophisticated mono- and polydentate ligands.
The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity allows this compound to be covalently linked to other heterocyclic systems, amines, phenols, and thiols to create complex ligand architectures.
A key synthetic strategy involves the N-alkylation of other nitrogen-containing heterocycles. For example, a demonstrated synthesis involves reacting a quinoxaline-2,3-(1H,4H)-dione with 5-chloromethyl-8-hydroxyquinoline hydrochloride in the presence of a base. jmaterenvironsci.com The nitrogen atoms of the dione (B5365651) act as nucleophiles, displacing the chloride to form a new C-N bond and linking the two heterocyclic systems. This approach can be directly applied to this compound to create bidentate or polydentate ligands capable of chelating transition metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). nih.gov The resulting metal complexes have potential applications in catalysis, with the electronic properties of the complex being tunable by modifying substituents on either the quinoxaline or the attached heterocyclic ring. ijfans.org
Ligands derived from this compound are well-suited for applications in environmental remediation and decontamination, specifically for the sequestration of toxic heavy metal ions. The nitrogen atoms within the quinoxaline ring system, combined with other donor atoms (e.g., oxygen, sulfur, or additional nitrogens) incorporated during ligand synthesis, create effective chelation sites for metal ions like cadmium (Cd²⁺) and lead (Pb²⁺). cherkasgu.press
The formation of stable complexes between the quinoxaline-based ligand and the metal ion effectively removes the free ions from a solution. cherkasgu.press The efficiency of this process depends on the stability constants of the metal-ligand complexes. Research into related systems has shown that quinoxaline derivatives can trigger biological responses in organisms like Paramecium for the production of metallothioneins, which are proteins involved in detoxifying heavy metals like cadmium. science.gov This highlights the strong interaction between quinoxaline moieties and metal ions, a principle that can be exploited in synthetic materials for decontamination filters or sensors.
Synthesis of Quinoxaline-Based Ligands for Transition Metals
Contribution to Porphyrin System Synthesis
Porphyrins are macrocyclic compounds with a vast range of applications in catalysis, solar energy, and medicine. ukm.myrsc.org The functionalization of the porphyrin periphery is crucial for tuning its photophysical and chemical properties. This compound serves as a valuable building block for creating novel, functionalized porphyrin systems.
The reactive chloromethyl group allows for the covalent attachment of the quinoxaline moiety to the porphyrin core. A common strategy is the nucleophilic substitution of a hydroxyphenyl-substituted porphyrin with this compound to form a stable ether linkage. An alternative and powerful method is the direct reaction of a lithiated porphyrin intermediate with this compound. More advanced techniques, such as Suzuki or Sonogashira cross-coupling reactions, can also be employed, although this would typically require prior conversion of the chloromethyl group to a different functional group (e.g., a boronic ester).
A highly relevant synthetic analogue involves the coupling of a meso-substituted porphyrin with a chloromethyl-functionalized pyridine. academie-sciences.fr In this approach, the reactive chloromethyl group enables the direct attachment of the heterocyclic unit to the porphyrin ring, demonstrating a clear and effective pathway. By analogy, this compound can be used to introduce the quinoxaline unit at the meso- or β-positions of the porphyrin macrocycle. researchgate.net This modification can significantly alter the electronic structure, redox potentials, and light-absorbing properties of the porphyrin, leading to the development of new photosensitizers for photodynamic therapy or advanced catalysts.
Computational and Theoretical Studies on 5 Chloromethyl Quinoxaline and Its Derivatives
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to quinoxaline (B1680401) and its derivatives to calculate various molecular properties, predict reactivity, and elucidate reaction mechanisms. nih.govderpharmachemica.com DFT studies on the quinoxaline scaffold have been instrumental in fields such as corrosion inhibition, where understanding the molecule's electronic characteristics is key to its performance. najah.edumdpi.com
DFT calculations provide a wealth of information about the electronic structure of a molecule through various quantum chemical parameters. These descriptors help in predicting the reactivity and stability of compounds like 5-(Chloromethyl)quinoxaline. Key parameters include the energy of the Highest Occupied Molecular Orbital (E
Table 1: Representative Quantum Chemical Descriptors for Quinoxaline Derivatives (Theoretical Data)
This table presents illustrative data from DFT calculations on various quinoxaline derivatives to showcase typical values for these parameters. The specific values for this compound would require a dedicated calculation.
| Derivative | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) | Source |
| 3,7-dimethylquinoxalin-2(1H)-one (DQO) | -6.11 | -1.54 | 4.57 | 3.01 | derpharmachemica.com |
| 3,7-dimethylquinoxalin-2(1H)-thione (DQT) | -5.67 | -1.97 | 3.70 | 3.84 | derpharmachemica.com |
| Quinoxaline (QX) | -6.61 | -1.41 | 5.20 | 0.52 | najah.edu |
| (E)-3-styrylquinoxalin-2(1H)-one (STQ) | -6.21 | -2.01 | 4.20 | 4.54 | najah.edu |
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. numberanalytics.com The distribution and energy of these orbitals are fundamental to predicting how a molecule will interact with other species, such as metal surfaces or biological receptors. researchgate.netmdpi.com For quinoxaline derivatives, the HOMO is typically distributed over the quinoxaline ring system, indicating that this is the primary site for electron donation. mdpi.com The LUMO is also generally located across the aromatic system, representing the most favorable region for accepting electrons. mdpi.com
The HOMO-LUMO energy gap is a central concept in FMO theory. numberanalytics.com A small energy gap in a quinoxaline derivative suggests that the molecule is more polarizable and can be easily excited, making it more reactive. researchgate.net This property is particularly relevant in applications like corrosion inhibition, where electron transfer between the inhibitor molecule and a metal surface is a key part of the protection mechanism. mdpi.commdpi.com DFT computations can visualize these frontier orbitals, providing a clear picture of the regions within the molecule that are most involved in chemical interactions. researchgate.netnih.gov
Calculations distinguish between f+(r) for nucleophilic attack (electron acceptance) and f-(r) for electrophilic attack (electron donation). derpharmachemica.com For quinoxaline derivatives studied as corrosion inhibitors, Fukui analysis has been used to pinpoint the specific nitrogen, oxygen, sulfur, and carbon atoms that are the most active sites for adsorption onto a metal surface. najah.edumdpi.com The atoms with the highest Fukui function values are considered the most reactive sites, playing a crucial role in the formation of a protective film at the metal-solution interface. derpharmachemica.comnajah.edu This analysis is vital for understanding the orientation and bonding mechanism of the molecule upon interaction with a substrate. jmaterenvironsci.com
Frontier Molecular Orbital (FMO) Analysis
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. nih.gov For quinoxaline derivatives, MD simulations are frequently used to model their behavior in complex environments, such as at the interface between a metal and an aqueous solution, or within the binding pocket of a protein. najah.edunih.gov These simulations complement the static picture provided by DFT.
MD simulations have been extensively employed to study the adsorption of quinoxaline derivatives onto metal surfaces, particularly iron and steel, to understand their mechanism as corrosion inhibitors. nih.govnajah.eduphyschemres.org In these simulations, a model of the metal surface (e.g., the Fe(110) plane) is constructed, along with a simulation box containing the inhibitor molecules and a corrosive solution (e.g., water and hydronium ions). jmaterenvironsci.comnajah.edu
The simulations show that quinoxaline derivatives tend to adsorb onto the metal surface in a flat, parallel orientation. jmaterenvironsci.comnajah.edu This orientation maximizes the contact between the molecule's π-electron system and the vacant d-orbitals of the iron atoms, facilitating strong adsorption. mdpi.com The simulation calculates the interaction and binding energies between the inhibitor and the surface, providing a quantitative measure of adsorption strength. najah.edu Higher negative values for these energies indicate a more stable and spontaneous adsorption process. jmaterenvironsci.com
Table 2: Representative Adsorption and Binding Energies for Quinoxaline Derivatives on an Iron Surface (MD Simulation Data)
This table presents illustrative data from MD simulations of various quinoxaline derivatives on an Fe(110) surface to showcase typical energy values.
| Derivative | Interaction Energy (kcal/mol) | Binding Energy (kcal/mol) | Source |
| (E)-3-styrylquinoxalin-2(1H)-one (STQ) | -133.74 | 124.96 | najah.edu |
| (E)-3-(2-(furan-2-yl) vinyl) quinoxalin-2(1H)-one (FVQ) | -142.16 | 133.38 | najah.edu |
| (E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one (BMQ) | -155.83 | 146.99 | najah.edu |
MD simulations are also crucial for analyzing the detailed intermolecular interactions that govern the behavior of quinoxaline derivatives. nih.gov In the context of adsorption, these interactions include both physisorption (van der Waals forces, electrostatic interactions) and chemisorption (covalent bond formation between the molecule's heteroatoms and the metal surface atoms). The simulations can track the formation of these interactions over time. najah.edu
Furthermore, MD studies reveal the conformational flexibility of the molecules. rsc.org While the quinoxaline core is rigid, substituent groups like the chloromethyl group in this compound can rotate and adopt different conformations. MD simulations can explore the preferred conformations of the molecule when it is solvated in solution versus when it is adsorbed on a surface. nih.gov In biological contexts, MD simulations are used to assess the stability of the binding pose of a quinoxaline derivative within a protein's active site, analyzing the network of hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.govresearchgate.net
Simulation of Adsorption Mechanisms at Interfaces
Quantum Chemical Analysis of Reaction Mechanisms and Transition States
Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involving this compound and its derivatives. While specific computational studies on the reaction mechanisms of this compound itself are not extensively documented in the literature, valuable insights can be drawn from theoretical investigations into analogous N-heterocyclic compounds and general nucleophilic substitution reactions. These studies allow for a detailed analysis of transition states, activation energies, and reaction pathways, providing a molecular-level understanding of reactivity.
The primary reaction pathway for the chloromethyl group is the bimolecular nucleophilic substitution (S(_N)2) reaction. mdpi.comlibretexts.org Theoretical models of S(_N)2 reactions, such as the attack of a nucleophile on chloromethane (B1201357), have been extensively studied to define the characteristics of the transition state. mdpi.com In this concerted mechanism, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion). The transition state is characterized by a trigonal bipyramidal geometry, where the nucleophile and the leaving group are colinear with the carbon atom, and the remaining three substituents lie on a plane. libretexts.org
DFT calculations are employed to map the potential energy surface (PES) of such reactions, identifying the reactants, pre-reaction complex, transition state, and products. mdpi.com The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate. sciforum.netoregonstate.edu For instance, computational analyses of the S(_N)2 reaction of various nucleophiles with methyl chloride have provided benchmark activation energies, which are influenced by factors like the nature of the nucleophile and the solvent. sciforum.net
A study on the nucleophilic substitution of 2-phenylquinoxaline (B188063) with organolithium compounds highlighted that the reaction proceeds via an addition-elimination mechanism, with the initial nucleophilic attack being a key step. mdpi.com Although this study focuses on substitution on the quinoxaline ring itself, it demonstrates the utility of DFT in mapping reaction pathways and identifying intermediates for quinoxaline systems. mdpi.comup.ac.za The calculations revealed that the formation of the initial adduct is a spontaneous and not easily reversible process. up.ac.za
More analogous are computational studies on the reactivity of similar chloromethyl-substituted N-heterocycles. For example, research into 2-(chloromethyl)pyridine (B1213738) provides a reasonable model for understanding the reactivity of the chloromethyl group on the quinoxaline scaffold. nih.gov The nitrogen atom in the heterocyclic ring influences the electronic properties of the molecule, affecting the electrophilicity of the benzylic carbon and the stability of the transition state. DFT calculations can quantify these effects by analyzing charge distributions and orbital interactions. The lone pair of electrons on the nucleophile interacts with the antibonding orbital (σ*) of the C-Cl bond, facilitating the backside attack characteristic of the S(_N)2 mechanism. oregonstate.edu
The table below presents representative calculated activation energies for S(_N)2 reactions involving chloromethane with different nucleophiles, which serve as a fundamental reference for understanding the reactivity of the chloromethyl group.
| Nucleophile | Substrate | Solvent | Calculated Activation Energy (Ea) (kcal/mol) | Computational Method |
|---|---|---|---|---|
| Cl⁻ | CH₃Cl | Acetonitrile (ACN) | 17.3 | B3LYP/6-31+G |
| Cl⁻ | CH₃Cl | Cyclohexane (Cy) | 12.2 | B3LYP/6-31+G |
| Br⁻ | CH₃Cl | Acetonitrile (ACN) | 14.3 | B3LYP/6-31+G |
| Br⁻ | CH₃Cl | Cyclohexane (Cy) | 11.1 | B3LYP/6-31+G |
| F⁻ | CH₃Cl | Gas Phase | 0.3 | B3LYP/6-31+G* |
Data sourced from a computational analysis using DFT methods. sciforum.net
These theoretical investigations provide a framework for predicting the reaction kinetics and mechanisms for this compound, guiding the design of synthetic routes and the optimization of reaction conditions.
Synergistic Integration of Theoretical and Experimental Findings
The most powerful approach to understanding the chemical behavior of this compound and its derivatives involves the synergistic integration of computational and experimental methods. This strategy combines the predictive power of theoretical calculations with the empirical validation of laboratory experiments, leading to a more comprehensive and robust understanding of molecular structure, reactivity, and functionality. nih.govdoi.org
In the context of quinoxaline chemistry, this synergy is prominently demonstrated in the field of corrosion inhibition. nih.gov Experimental techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are used to measure the inhibition efficiency of quinoxaline derivatives on metal surfaces. nih.gov These experiments provide macroscopic data on the performance of these compounds as corrosion inhibitors. nih.gov Concurrently, theoretical methods like DFT and Molecular Dynamics (MD) simulations are used to model the interaction between the inhibitor molecules and the metal surface at an atomic level. doi.org
DFT calculations are used to determine key quantum chemical parameters of the quinoxaline derivatives, such as the energy of the Highest Occupied Molecular Orbital (E({HOMO})), the energy of the Lowest Unoccupied Molecular Orbital (E({LUMO})), the energy gap (ΔE = E({LUMO}) - E({HOMO})), and the dipole moment (μ). researchgate.net These parameters are correlated with the experimentally observed inhibition efficiency. researchgate.net For example, a higher E(_{HOMO}) value suggests a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition. A lower ΔE value indicates higher reactivity of the molecule, which generally correlates with better inhibition performance. researchgate.net
The table below showcases quantum chemical parameters calculated for representative sulphonamide inhibitors, including a sulphaquinoxaline, and their correlation with experimental findings.
| Inhibitor | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) |
|---|---|---|---|---|
| Sulphamethazine (SMT) | -6.431 | -1.503 | 4.928 | 5.093 |
| Sulphachloropyridazine (SCP) | -6.815 | -2.129 | 4.686 | 2.887 |
| Sulphabenzamide (SBZ) | -6.478 | -1.637 | 4.841 | 5.599 |
| Sulphaquinoxaline (SQX) | -6.691 | -2.424 | 4.267 | 5.034 |
Data sourced from a theoretical study on sulphonamide corrosion inhibitors. researchgate.net The lower energy gap (ΔE) for Sulphaquinoxaline (SQX) suggests higher reactivity, which often correlates with stronger adsorption and inhibition properties.
This integrated approach extends to the synthesis of derivatives from this compound. Experimental synthesis, such as the reaction of 5-(chloromethyl)-8-hydroxyquinoline hydrochloride with quinoxaline-2,3-(1H,4H)-dione, provides tangible results like reaction yields and product characterization. mdpi.com Theoretical calculations can rationalize these outcomes. By calculating the electrostatic potential map and frontier molecular orbitals of the reactants, computational models can predict the most likely sites for nucleophilic attack, thereby explaining the regioselectivity of the reaction. For instance, the electrophilicity of the carbon atom in the chloromethyl group can be quantified and compared to other potential reactive sites on the molecule.
Furthermore, MD simulations can model the dynamic behavior of these molecules in solution or at interfaces, providing insights into adsorption conformations and binding energies, which supports the mechanisms suggested by experimental adsorption isotherms. doi.org The combination of experimental results (e.g., high inhibition efficiency) and theoretical findings (e.g., strong calculated adsorption energy) provides a cohesive and well-supported explanation of the inhibitor's function. nih.govdoi.org This synergy between theory and experiment is crucial for the rational design of new, more effective quinoxaline-based materials for various applications.
Future Research Directions and Outlook for 5 Chloromethyl Quinoxaline
Development of Sustainable and Economical Synthetic Pathways
The traditional synthesis of quinoxaline (B1680401) derivatives often involves multi-step processes that may use harsh reagents or require significant energy input. sapub.orgcusat.ac.in Future research will prioritize the development of more sustainable and atom-economical routes to 5-(Chloromethyl)quinoxaline and its derivatives.
Key areas of development include:
Catalysis with Earth-Abundant Metals: Research into catalysts based on earth-abundant metals like manganese is a promising direction. An efficient manganese(I)-catalyzed synthesis of quinoxalines from 1,2-diaminobenzenes and 1,2-diols has been developed, offering a sustainable, atom-economical route that liberates dihydrogen as the only byproduct. nih.gov Applying such methodologies to the synthesis of specifically substituted quinoxalines is a logical next step.
Organocatalysis: Transition-metal-free synthetic strategies are gaining traction due to their reduced environmental impact. nih.gov The use of simple organic molecules, such as phenol (B47542) or camphor (B46023) sulfonic acid, as catalysts for the condensation of 1,2-diamines and 1,2-dicarbonyl compounds provides an efficient, low-cost, and greener alternative for creating the quinoxaline core. sapub.orgnih.gov Further development of organocatalysts could lead to direct and selective syntheses of functionalized quinoxalines.
Innovative Reaction Media: Moving away from conventional organic solvents towards more environmentally benign options like water or ionic liquids is a key aspect of green chemistry. sapub.orgrsc.org Research has shown that bifunctional acidic ionic liquids can effectively catalyze the cascade synthesis of quinoxalines in water at room temperature. rsc.org Similarly, using water-ethanol mixtures has proven effective and aligns with green chemistry protocols. sapub.org
Reusable Catalysts: The development of robust and reusable catalysts, such as cooperative bifunctional catalysts based on transition metal oxides/Bi(III) or reagents like Selectfluor, is crucial for economical and sustainable industrial-scale production. rsc.orgindexcopernicus.com These catalysts can be recovered and reused for multiple cycles with minimal loss of activity, significantly reducing waste and cost. nih.govrsc.org
| Approach | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Manganese(I) Catalysis | Acceptorless dehydrogenative coupling of 1,2-diaminobenzenes and 1,2-diols. | Atom-economical, uses earth-abundant metal, sustainable. | nih.gov |
| Organocatalysis (e.g., Phenol) | Condensation of 1,2-diamines with α-diketones at room temperature. | Metal-free, mild conditions, low cost, high yield. | sapub.org |
| Reusable Cooperative Catalysts | Oxidative dehydrogenative coupling using transition metal oxide–Bi(iii) catalysts. | Solvent-free, oxidant-free, highly reusable, environmentally friendly. | rsc.org |
| Aqueous Synthesis | Cascade synthesis using acidic ionic liquids as catalysts in water. | Eliminates volatile organic solvents, ambient temperature, high efficiency. | rsc.org |
Exploration of Novel Reactivity Patterns for Diversified Applications
The chloromethyl group is a highly versatile functional handle, making this compound an ideal starting material for chemical diversification. The primary reactivity of the chloromethyl group involves nucleophilic substitution, where the chlorine atom is displaced by a variety of nucleophiles. smolecule.com
Future research will likely focus on:
Nucleophilic Substitution Reactions: While reactions with simple nucleophiles like amines and thiols are known, there is vast potential in exploring a broader range of nucleophiles to create libraries of new compounds. smolecule.com This allows for the introduction of complex functionalities, leading to derivatives with potentially enhanced biological activities or material properties.
Cross-Coupling Reactions: Modern organic chemistry offers a plethora of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that could be adapted for this compound. These reactions would enable the formation of new carbon-carbon and carbon-heteroatom bonds, linking the quinoxaline core to various aryl, alkyl, or other functional groups.
Synthesis of Fused Heterocyclic Systems: The reactive nature of the chloromethyl group can be harnessed to construct more complex, fused heterocyclic systems. Intramolecular or intermolecular condensation reactions could lead to novel polycyclic structures with unique electronic and steric properties, which are of interest in medicinal chemistry and materials science. cusat.ac.insmolecule.com
Modulating Electrophilicity: The reactivity of the chloromethyl group is influenced by other substituents on the quinoxaline ring. Research has shown that the electrophilicity of halomethyl groups is a key factor in the antimicrobial activity of quinoxaline derivatives. jst.go.jp Future work could systematically explore how installing electron-donating or electron-withdrawing groups elsewhere on the this compound scaffold can fine-tune the reactivity of the chloromethyl group for specific applications. jst.go.jp
Expansion into Emerging Areas of Materials Science and Chemical Technology
Quinoxaline derivatives have already demonstrated significant promise in materials science and chemical technology, particularly as corrosion inhibitors and components in electronic devices. scispace.comgrafiati.com this compound provides a platform to design next-generation materials with enhanced performance.
Advanced Corrosion Inhibitors: Quinoxaline derivatives are effective corrosion inhibitors for metals like mild steel in acidic environments. mdpi.comiapchem.orgsrce.hr They function by adsorbing onto the metal surface to form a protective film. mdpi.comnih.gov The compound 5-(chloromethyl)-8-quinolinol hydrochloride has shown high inhibition efficiency. researchgate.net Future research could focus on synthesizing novel inhibitors derived from this compound, attaching different functional groups to improve solubility, film stability, and performance at high temperatures and in various corrosive media. mdpi.com
Organic Electronics: The quinoxaline core is a component in materials used for organic light-emitting diodes (OLEDs) and other electroluminescent devices, valued for its thermal stability and electronic properties. scispace.comgrafiati.com The ability to functionalize this compound allows for the precise tuning of its photophysical properties, such as absorption and emission wavelengths. This could lead to the development of new, highly efficient emitters, charge-transport materials, or sensors.
Functional Polymers: The chloromethyl group can serve as an initiation site for polymerization reactions or as a point of attachment to a polymer backbone. This would allow for the creation of quinoxaline-containing polymers. Such materials could possess unique optical, electronic, or thermal properties, making them suitable for applications in advanced coatings, membranes, or as part of smart materials.
Advanced Integrated Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental work has become a cornerstone of modern chemical research, enabling the rational design of molecules with desired properties. This integrated approach is particularly valuable for exploring the potential of this compound.
Q & A
Q. What control experiments validate the purity of this compound in synthetic studies?
- Methodological Answer: Blank reactions (without starting materials) identify side products. Spiking experiments with known impurities verify HPLC resolution. Stability studies under varying temperatures and pH assess degradation pathways. Reproducibility across multiple batches confirms robustness .
Methodological Guidance for Data Contradictions and Literature Review
Q. How should researchers address discrepancies in reported synthetic yields of this compound?
Q. What strategies effectively identify key studies on quinoxaline derivatives using academic databases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
